molecular formula C20H13ClFN3OS B2657156 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895017-67-1

3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2657156
CAS No.: 895017-67-1
M. Wt: 397.85
InChI Key: VIUHXXNDBLBJGG-UHFFFAOYSA-N
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Description

3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group, a fluorobenzo[d]thiazolyl group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Fluorobenzo[d]thiazolyl Group: This group can be synthesized separately and then coupled to the benzamide core using palladium-catalyzed cross-coupling reactions.

    Attachment of the Pyridin-3-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, especially if it shows promise in treating diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:

    Inhibition of Enzymes: The compound might inhibit specific enzymes by binding to their active sites.

    Interaction with Receptors: It could act as an agonist or antagonist at certain receptors.

    Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 3-chloro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-5-1-4-14(9-15)19(26)25(12-13-3-2-8-23-11-13)20-24-17-7-6-16(22)10-18(17)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUHXXNDBLBJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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